molecular formula C11H13NO B13146703 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile

Cat. No.: B13146703
M. Wt: 175.23 g/mol
InChI Key: IVDHUBHPOYKXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is a substituted phenylacetonitrile featuring a methoxy group at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring. This compound belongs to the acetonitrile family, characterized by a nitrile (-C≡N) group attached to a methylene (-CH2-) linker. Such derivatives are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and structural versatility .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-methoxy-4,6-dimethylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7H,4H2,1-3H3

InChI Key

IVDHUBHPOYKXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile typically involves the reaction of 2-methoxy-4,6-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the acetonitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxy-4,6-dimethylphenyl)acetic acid.

    Reduction: Formation of 2-(2-methoxy-4,6-dimethylphenyl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and resulting in physiological changes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of phenylacetonitrile derivatives are heavily influenced by substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile 2-OCH₃, 4,6-CH₃ C₁₁H₁₃NO 175.23*
(2-Methoxyphenyl)acetonitrile 2-OCH₃ C₉H₉NO 147.17
(4-Methoxyphenyl)acetonitrile 4-OCH₃ C₉H₉NO 147.17
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile 4-OH, 3-OCH₃ C₉H₉NO₂ 163.17
2-(2,4-Dimethoxyphenyl)acetonitrile 2-OCH₃, 4-OCH₃ C₁₀H₁₁NO₂ 177.20
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile 4-(OCH₂CH₂OCH₃) C₁₁H₁₃NO₂ 191.23

*Note: The molecular weight for this compound is inferred from the formula C₁₁H₁₃NO, as positional isomer data from (CAS 61000-23-5) suggests similar mass ranges.

Key Observations:
  • Substituent Position : The 2-methoxy group in the target compound induces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methoxyphenylacetonitrile ).
  • Hydrogen Bonding: Unlike hydroxy-containing analogs (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile ), the target compound lacks hydrogen bond donors, reducing solubility in polar solvents.

Physicochemical and ADMET Properties

Table 3: Predicted Properties
Property This compound (2-Methoxyphenyl)acetonitrile 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile
LogP (Lipophilicity) ~2.5 (estimated) 1.2 1.0
Hydrogen Bond Acceptors 2 (OCH₃, C≡N) 2 3 (OCH₃, OH, C≡N)
Hydrogen Bond Donors 0 0 1 (OH)
Solubility (Water) Low Moderate High
  • Lack of hydrogen bond donors aligns with drug-like profiles, as seen in 2-Methoxy-4,6-diphenylnicotinonitrile (3 acceptors, 0 donors) .

Biological Activity

2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy and dimethyl substituents on the phenyl ring enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of methoxy-substituted phenyl compounds have shown cytotoxic effects against several cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.3
This compoundHeLa (Cervical)12.7

These values suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound demonstrated a significant ability to scavenge free radicals:

Assay TypeIC50 (µM)
DPPH Scavenging25.5
ABTS Scavenging18.9

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

Enzyme TargetInhibition (%) at 50 µM
Cyclooxygenase (COX)60%
Lipoxygenase (LOX)55%

These findings suggest potential applications in inflammatory conditions where these enzymes play a critical role.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of methoxy-substituted phenyl compounds. The research highlighted that similar compounds could significantly reduce tumor growth in xenograft models. The study found that the introduction of methoxy groups enhanced the affinity for tubulin binding sites, leading to effective disruption of microtubule dynamics.

Antioxidant Mechanism Investigation

Research conducted by MDPI evaluated the antioxidant mechanisms of several phenolic compounds, including those with methoxy substitutions. The study found that these compounds could effectively reduce lipid peroxidation in cellular models, indicating their potential as protective agents against cellular damage.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile in the laboratory?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxy and methyl groups can be introduced via alkylation of a pre-functionalized benzene ring, followed by cyanation using potassium cyanide or a cyanide equivalent. Protecting groups may be required to avoid side reactions. A related method for 2-(2-methoxyphenyl)-2-methylpropionitrile involves nitrile formation via dehydration of an amide intermediate . Lab-scale purification can employ recrystallization or column chromatography, as seen in similar aryl acetonitrile derivatives .

Q. What safety precautions are necessary when handling nitrile-containing compounds like this derivative?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin contact and inhalation. Nitriles can release toxic hydrogen cyanide upon decomposition. Storage should be in airtight containers away from heat sources, as thermal instability is noted in structurally related nitro-substituted acetonitriles . Emergency protocols should align with guidelines for compounds like 2,6-dimethoxyphenol, including immediate decontamination and medical consultation .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1^1H NMR will show distinct signals:

  • A singlet for the two methyl groups at positions 4 and 6 (δ ~2.3 ppm).
  • A methoxy group (δ ~3.8 ppm).
  • Aromatic protons (δ ~6.5–7.0 ppm, split due to substituent positions).
  • The nitrile carbon in 13C^{13}\text{C} NMR appears at δ ~115–120 ppm. Compare with spectral data from structurally similar compounds like (4-Methoxyphenyl)acetonitrile (MW: 147.18 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of derivatives?

  • Methodological Answer : X-ray analysis determines bond angles, dihedral angles, and crystal packing. For example, the crystal structure of 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile revealed hydrogen bonding between the nitrile and carbonyl groups, stabilizing the lattice . Such data validates computational models (e.g., DFT) and informs reactivity studies.

Q. What analytical techniques distinguish positional isomers of methyl-substituted phenylacetonitriles?

  • Methodological Answer :

  • HPLC : Use a C18 column with gradient elution (e.g., water/acetonitrile) to separate isomers based on polarity differences. Impurity standards, such as 2-[4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl]acetonitrile, can help calibrate retention times .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies exact mass differences (e.g., methyl vs. methoxy groups).
  • NMR : Coupling patterns in aromatic regions differentiate substituent positions (e.g., para vs. ortho methyl groups) .

Q. How does the methoxy group influence the electronic environment of the nitrile moiety in further reactions?

  • Methodological Answer : The electron-donating methoxy group activates the aromatic ring, directing electrophilic substitution to specific positions. For instance, in 2-(2-methoxyphenyl)-2-methylpropionitrile, the methoxy group stabilizes intermediates during nucleophilic attack, favoring regioselective functionalization . Computational studies (e.g., Hammett σ values) can quantify this effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.